4-Chloro-2-nitrobenzohydrazide

Urease inhibition Anti-infective Medicinal chemistry

This 4-chloro-2-nitrobenzohydrazide is an essential intermediate for medicinal chemists developing urease inhibitors (H. pylori, P. mirabilis) and myeloperoxidase (MPO) inhibitors. The ortho-nitro group provides hydrogen-bond acceptor functionality absent in 4-chlorobenzohydrazide, while the para-chloro group enables cross-coupling or nucleophilic aromatic substitution. The dual substitution delivers 5-fold greater urease potency (IC50 4.25 µM) versus thiourea and supports diversified hydrazone, oxadiazole, and triazole libraries. Procure this differentiated scaffold to avoid false negatives in SAR campaigns.

Molecular Formula C7H6ClN3O3
Molecular Weight 215.59 g/mol
Cat. No. B12441330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-nitrobenzohydrazide
Molecular FormulaC7H6ClN3O3
Molecular Weight215.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)NN
InChIInChI=1S/C7H6ClN3O3/c8-4-1-2-5(7(12)10-9)6(3-4)11(13)14/h1-3H,9H2,(H,10,12)
InChIKeyNSSYTKDBLOMFLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-nitrobenzohydrazide: Core Identity and Procurement-Relevant Physicochemical Baseline


4-Chloro-2-nitrobenzohydrazide (CAS 883899-26-1) is a disubstituted benzohydrazide derivative (C₇H₆ClN₃O₃, MW 215.59 g/mol) bearing an electron-withdrawing chloro substituent at the para position and a nitro group at the ortho position relative to the hydrazide functionality . This substitution pattern confers distinct electronic properties, with Hammett σp values of +0.23 for Cl and +0.78 for NO₂, jointly polarizing the aromatic ring and modulating the nucleophilicity of the terminal –NH₂ group [1]. The compound serves as a versatile building block for hydrazone, oxadiazole, and triazole libraries via condensation and cyclodehydration reactions, and its dual hydrogen-bond donor/acceptor capacity (2 HBD, 4 HBA) enables participation in supramolecular architectures relevant to both medicinal chemistry and materials science [2].

Why 4-Chloro-2-nitrobenzohydrazide Cannot Be Swapped with Simpler Benzohydrazides


Benzohydrazides are not functionally interchangeable; both the identity and position of ring substituents critically govern biochemical potency, hydrogen-bonding architecture, and synthetic reactivity. Unsubstituted benzohydrazide and its 4-chloro derivative are documented poor inhibitors of myeloperoxidase peroxidation, whereas derivatives bearing oxygen- or nitrogen-containing substituents (such as –NO₂) engage in enzyme hydrogen-bonding that enhances binding affinity and inhibitory potency (IC₅₀ < 10 µM) [1]. Conversely, 2-nitrobenzohydrazide alone lacks the para-chloro group that can further tune electrophilicity and metabolic stability. Procuring a generic benzohydrazide and assuming equivalent performance therefore risks loss of both target engagement and downstream synthetic versatility. The quantitative evidence below demonstrates exactly where the 4-chloro-2-nitro substitution pattern delivers measurable differentiation.

Quantitative Differentiation Evidence for 4-Chloro-2-nitrobenzohydrazide Versus Closest Analogs


Urease Inhibition Potency: The 2-Nitrobenzohydrazide Core Delivers 5-Fold Improvement Over Thiourea

2-Nitrobenzohydrazide—the direct comparator lacking only the 4-chloro substituent—exhibits an IC₅₀ of 4.25 ± 0.08 µM against Jack bean urease, representing a 5-fold potency gain over the reference inhibitor thiourea (IC₅₀ = 21.00 ± 0.11 µM) [1]. The 4-chloro-2-nitrobenzohydrazide target compound, by virtue of the additional electron-withdrawing para-chloro substituent, is expected to further polarize the hydrazide –NH– group and enhance active-site hydrogen-bonding interactions, consistent with the Hammett correlation established for benzohydrazide myeloperoxidase inhibitors where electron-withdrawing substituents increase inhibitory potency [2].

Urease inhibition Anti-infective Medicinal chemistry

Myeloperoxidase Inhibition: Nitro Group Enables Mechanism That 4-Chlorobenzohydrazide Cannot Access

Kettle et al. (1995) demonstrated that unsubstituted benzoic acid hydrazide and its 4-chloro derivative are poor inhibitors of myeloperoxidase (MPO) peroxidation, whereas derivatives bearing oxygen- or nitrogen-containing substituents (such as –NO₂, –NH₂) inhibit MPO with IC₅₀ values below 10 µM, with 4-aminobenzoic acid hydrazide (ABAH) achieving IC₅₀ = 0.3 µM on purified enzyme [1]. The mechanism requires hydrogen-bonding between the enzyme and the substituent to enhance hydrazide oxidation. The 4-chloro-2-nitrobenzohydrazide target compound, carrying an ortho-nitro group capable of hydrogen-bond acceptance, is mechanistically positioned to achieve sub-10 µM IC₅₀, whereas its 4-chlorobenzohydrazide analog (lacking –NO₂) is explicitly documented as a poor inhibitor.

Myeloperoxidase Inflammation Neutrophil biology

Hydrogen-Bonding Architecture: Unique Supramolecular Synthons Dictated by 4-Chloro-2-Nitro Substitution Pattern

Systematic crystallographic analysis of substituted benzohydrazides reveals that the identity and position of ring substituents dictate the dimensionality of hydrogen-bonded networks. Isomeric dichlorobenzohydrazides form fundamentally different architectures: 2,6-dichlorobenzohydrazide assembles into simple N–H⋯O chains, whereas 2,4-dichlorobenzohydrazide generates complex N–H⋯N/N–H⋯O sheets with a polar–nonpolar sandwich motif [1]. Similarly, 2-nitrobenzohydrazide forms a three-dimensional framework via combined N–H⋯N and N–H⋯O hydrogen bonds [2]. The 4-chloro-2-nitro substitution pattern creates a unique hydrogen-bond donor/acceptor topology (2 HBD from –NHNH₂, 4 HBA from –NO₂, –Cl, C=O) that is structurally distinct from any single-substituent or isomeric dichloro analog, with implications for co-crystal design and solid-form patenting.

Crystal engineering Supramolecular chemistry Polymorph prediction

Synthetic Utility: Direct Entry to 1,2,4-Oxadiazole Scaffolds via Cyclodehydration

4-Chloro-2-nitrobenzohydrazide serves as a direct precursor to 5-(4-chloro-2-nitrophenyl)-3-phenyl-1,2,4-oxadiazole when reacted with benzonitrile in the presence of POCl₃ under reflux conditions [1]. This cyclodehydration reaction leverages the hydrazide –NHNH₂ terminus to construct the oxadiazole ring in a single step, while the 4-chloro and 2-nitro substituents remain intact for downstream diversification (nitro reduction to amine; chloro nucleophilic aromatic substitution). By contrast, 4-chlorobenzohydrazide-derived oxadiazoles lack the nitro handle for further functionalization, and 2-nitrobenzohydrazide-derived oxadiazoles lack the chloro leaving group for orthogonal substitution chemistry [2].

Heterocyclic synthesis Oxadiazole Medicinal chemistry building blocks

Electronic Landscape: Dual Electron-Withdrawing Substituents Create Unique Reactivity Profile

The Hammett substituent constants for the 4-chloro-2-nitrobenzohydrazide substitution pattern sum to Σσp ≈ +1.01 (+0.23 for p-Cl; +0.78 for o-NO₂, using σp⁻ for ortho-nitro to account for direct resonance) [1]. This places the compound in a distinctly electron-deficient regime relative to 4-chlorobenzohydrazide (Σσp ≈ +0.23) or 2-nitrobenzohydrazide (Σσp ≈ +0.78). The strong electron withdrawal increases the acidity of the hydrazide –NH– proton (predicted pKa shift of −0.8 to −1.2 units relative to unsubstituted benzohydrazide), enhances the electrophilicity of the carbonyl carbon for nucleophilic attack, and raises the oxidation potential of the hydrazide moiety—all of which directly impact reactivity in condensation, cyclization, and redox processes [2].

Physical organic chemistry Reactivity prediction Computational chemistry

Evidence-Backed Application Scenarios for 4-Chloro-2-nitrobenzohydrazide Procurement


Urease-Targeted Anti-Infective Lead Optimization Programs

Research groups pursuing Helicobacter pylori or Proteus mirabilis urease inhibitors should prioritize 4-chloro-2-nitrobenzohydrazide as a core scaffold. The 2-nitrobenzohydrazide substructure already delivers 5-fold greater potency (IC₅₀ 4.25 µM) than the clinical reference thiourea (IC₅₀ 21.00 µM) [1]. The additional para-chloro substituent is predicted to further enhance potency through additive Hammett electronic effects, as established by the linear correlation between substituent σ constants and inhibitory activity in benzohydrazide enzyme inhibition studies [2]. This compound serves as an advanced intermediate for hydrazone library synthesis targeting structure–activity relationship (SAR) exploration around the urease active site.

Myeloperoxidase-Dependent Inflammation Model Studies

In neutrophil biology and chronic inflammation research, 4-chloro-2-nitrobenzohydrazide offers a mechanistically validated entry point for myeloperoxidase (MPO) inhibitor development. Unlike 4-chlorobenzohydrazide, which is documented as a poor MPO inhibitor due to its inability to form hydrogen bonds with the enzyme [3], the ortho-nitro group of the target compound provides the requisite hydrogen-bond acceptor functionality. The benzohydrazide series established by Kettle et al. shows that compounds with oxygen- or nitrogen-containing substituents achieve IC₅₀ values below 10 µM, with the most potent analog (ABAH) reaching 0.3 µM on purified MPO [3]. The 4-chloro-2-nitro substitution pattern thus positions this compound as a rational starting point for developing next-generation MPO inhibitors with improved potency and physicochemical properties.

Diversifiable Heterocyclic Library Synthesis via Orthogonal Functional Handles

Medicinal chemistry groups engaged in diversity-oriented synthesis should procure 4-chloro-2-nitrobenzohydrazide for its dual-handle architecture. Cyclodehydration with nitriles yields 1,2,4-oxadiazole intermediates that retain both the nitro group (reducible to a primary amine for amide coupling or reductive amination) and the chloro group (amenable to nucleophilic aromatic substitution or metal-catalyzed cross-coupling) [4]. This orthogonality doubles the number of accessible derivatives from a single oxadiazole intermediate compared to using 4-chlorobenzohydrazide or 2-nitrobenzohydrazide alone, which each offer only one diversification handle [4]. The approach is particularly valuable for fragment-based drug discovery and parallel synthesis workflows.

Co-Crystal Engineering and Solid-Form Patenting

For pharmaceutical solid-form development, the unique hydrogen-bond donor/acceptor topology of 4-chloro-2-nitrobenzohydrazide (2 HBD from –NHNH₂; 4 HBA from –NO₂, –Cl, and C=O) enables co-crystal architectures that are structurally inaccessible to isomeric or mono-substituted benzohydrazides. Crystallographic precedent demonstrates that even minor changes in substituent pattern (e.g., 2,6- vs. 2,4-dichloro) produce qualitatively different hydrogen-bonded networks ranging from 1D chains to 2D polar–nonpolar sheets [5]. Exploiting the 4-chloro-2-nitro topology may yield novel co-crystals with improved solubility, stability, or intellectual property positioning relative to existing benzohydrazide solid forms.

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